1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride
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Overview
Description
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazo[4,5-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with piperidine, followed by cyclization with formamide to form the imidazo[4,5-c]pyridine core. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[4,5-c]pyridine core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various alkyl or aryl groups onto the pyridine ring .
Scientific Research Applications
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one: Similar structure but different ring fusion pattern.
1-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridin-2-one: Another structural isomer with different chemical properties.
Uniqueness
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16Cl2N4O |
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Molecular Weight |
291.17 g/mol |
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H,14,16);2*1H |
InChI Key |
URHCVTHRMDCBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl.Cl |
Origin of Product |
United States |
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